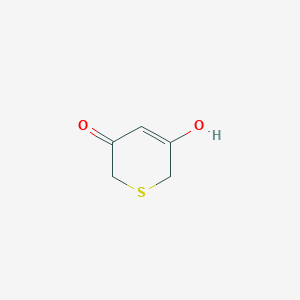

5-Hydroxy-2H-thiopyran-3(6H)-one

Description

Structure

3D Structure

Properties

CAS No. |

61363-71-1 |

|---|---|

Molecular Formula |

C5H6O2S |

Molecular Weight |

130.17 g/mol |

IUPAC Name |

3-hydroxy-2H-thiopyran-5-one |

InChI |

InChI=1S/C5H6O2S/c6-4-1-5(7)3-8-2-4/h1,6H,2-3H2 |

InChI Key |

IUBFJMYXAFBSOU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC(=O)CS1)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 2h Thiopyran 3 6h One and Its Derivatives

De Novo Synthesis Strategies for the Thiopyranone Core

The fundamental construction of the thiopyranone skeleton, the basis for 5-Hydroxy-2H-thiopyran-3(6H)-one, can be achieved through a variety of de novo synthesis strategies. These methods focus on building the heterocyclic ring from acyclic precursors.

Cyclization Reactions for Thiopyran Ring Formation

A primary strategy for forming the thiopyran ring is through cycloaddition reactions. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, provides a direct route to six-membered heterocycles like thiopyrans with high stereoselectivity. rsc.org This reaction involves the combination of a diene with a dienophile containing a thiocarbonyl group. rsc.org While oxo- and aza-Diels-Alder reactions are more common, the thio-Diels-Alder reaction is a fundamental approach for creating the thiopyran scaffold found in various medicinal compounds. rsc.org

Another approach involves the annulation of α-diazo-β-diketones with vinylthiiranes. This [5+1] annulation, often catalyzed by copper(II) acetylacetonate (B107027) under microwave irradiation, yields functionalized 3,6-dihydro-2H-thiopyrans. nih.gov

Introduction of Hydroxyl and Carbonyl Functionalities

The introduction of hydroxyl and carbonyl groups onto the thiopyran ring is crucial for the synthesis of the target molecule. One potential strategy, analogous to pyran synthesis, is the Achmatowicz rearrangement. This reaction involves the oxidation of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. tubitak.gov.tracs.org While a direct application to furan-2-yl-methanethiol for the synthesis of this compound is not widely documented, this methodology presents a plausible route. For instance, the oxidation of 2-chloro-1-(furan-2-yl)ethanol with m-CPBA has been shown to produce 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in good yield. tubitak.gov.tr

Functional Group Interconversions on Precursor Molecules

An alternative to de novo synthesis is the modification of pre-existing thiopyran rings. A common precursor is dihydro-2H-thiopyran-3(4H)-one. researchgate.net This ketone can be subjected to various functional group interconversions to introduce the desired hydroxyl group at the C5 position. For example, oxidation of the thiopyran ring to the corresponding sulfone, followed by reduction of the keto group and subsequent elimination, can lead to the formation of dihydro-2H-thiopyran derivatives. researchgate.net While specific methods for the direct hydroxylation at the C5 position of a preformed thiopyran-3-one are not extensively reported, general organic synthesis principles suggest that enolate chemistry could be a viable approach.

Asymmetric Synthesis Approaches for Enantiomerically Pure Analogs

Green Chemistry Principles and Sustainable Synthesis Routes for Thiopyranones

The application of green chemistry principles to the synthesis of thiopyranones aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. One-pot, multi-component reactions are a key strategy in green chemistry as they can significantly reduce waste and improve efficiency. researchgate.net For example, the synthesis of spirooxindole-annulated thiopyran derivatives has been achieved through a one-pot, five-component reaction with high yields and mild conditions. researchgate.net The use of water as a solvent and the development of catalyst-free reactions are also important aspects of green thiopyranone synthesis. rsc.org

Chemo- and Regioselective Synthesis of Substituted Thiopyranones

The synthesis of substituted thiopyranones with precise control over the position of functional groups (regioselectivity) and the reactivity of different functional groups (chemoselectivity) is a significant challenge. For fused thiopyran systems, regioselective synthesis has been achieved through domino Knoevenagel-thio-Diels-Alder reactions catalyzed by ytterbium(III) triflate. rsc.org The choice of catalyst and reaction conditions can play a crucial role in directing the outcome of the reaction towards the desired regioisomer. For instance, the reaction of unsaturated indoline-2-thiones can undergo a self-cycloaddition to form functionalized dihydrothiopyrans in a catalyst-free aqueous medium, demonstrating high regioselectivity. rsc.org

Advanced Spectroscopic and Analytical Characterization of 5 Hydroxy 2h Thiopyran 3 6h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

1D and 2D NMR Techniques for Connectivity and Stereochemistry

Specific experimental data from 1D (¹H, ¹³C) and 2D NMR techniques (such as COSY, HSQC, HMBC, NOESY) for 5-Hydroxy-2H-thiopyran-3(6H)-one, which would be essential for determining its atomic connectivity and stereochemistry, are not available in the reviewed literature.

Dynamic NMR for Conformational Studies

There are no dynamic NMR studies published for this compound. Such studies would be necessary to investigate the conformational dynamics, such as ring-flipping or the orientation of the hydroxyl group, but this research has not been reported.

Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation (beyond basic identification)

While the molecular formula (C₅H₆O₂S) and exact mass (130.0089) are documented, detailed mass spectrometry studies, including electron ionization (EI-MS) or electrospray ionization (ESI-MS/MS), that would reveal the characteristic fragmentation pathways of this compound, have not been published.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Tautomerism

No experimental or theoretical Infrared (IR) or Raman spectra for this compound are available in the public domain. This data would be crucial for identifying its functional groups and investigating potential keto-enol tautomerism, but no such studies have been documented. uni.lursc.org

Electronic Spectroscopy: UV-Vis and Circular Dichroism (CD) for Electronic Transitions and Chirality

There are no published UV-Vis or Circular Dichroism (CD) spectra for this compound. UV-Vis spectroscopy would provide information about electronic transitions within the molecule, and since the compound possesses a chiral center, CD spectroscopy would be necessary to study its chiroptical properties. However, no such analyses have been reported. scifiniti.com

X-ray Crystallography for Solid-State Structural Determination

A search for crystallographic data revealed no published X-ray crystal structures for this compound. nih.govresearchgate.net Therefore, definitive information on its solid-state conformation, bond lengths, and bond angles is not available.

Advanced Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC, GC-MS in research contexts)

The rigorous assessment of purity and the effective isolation of this compound from reaction mixtures or natural extracts are critical for its accurate physicochemical and biological characterization. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques employed in research settings to achieve these objectives. While specific, optimized methods for this particular compound are not extensively documented in publicly available literature, established chromatographic principles and methods for structurally related pyran and thiopyran derivatives provide a strong basis for developing effective analytical and preparative protocols. google.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the quantitative analysis and preparative isolation of polar, non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of synthetic batches and for isolating the compound from complex matrices.

Purity Assessment:

For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common and suitable mode of separation. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is a standard choice for the stationary phase. nih.govidtdna.com The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The inclusion of a small percentage of an acid, like formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the hydroxyl group. nih.gov

Detection is commonly achieved using a UV detector, as the α,β-unsaturated ketone chromophore in the thiopyranone ring is expected to exhibit significant absorbance. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. researchgate.net The purity of the main compound peak can be evaluated by examining its symmetry and by ensuring the absence of co-eluting impurities, which can be further confirmed by peak purity analysis software.

Isolation Methodologies:

For the isolation of this compound on a preparative scale, the analytical HPLC method can be scaled up. This involves using a larger-diameter column packed with the same stationary phase material and a higher flow rate. The fractions corresponding to the peak of the target compound are collected, and the solvent is subsequently removed, typically by rotary evaporation, to yield the purified compound. Flash chromatography over silica (B1680970) gel, using a solvent system such as a gradient of ethyl acetate (B1210297) in hexane, can also be employed as a preliminary purification step before final polishing by preparative HPLC. google.commdpi.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Gradient | 10-90% B over 20 min | 20-80% B over 30 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm or PDA (200-400 nm) | UV at 254 nm |

| Injection Volume | 10 µL | 500 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique typically used for the analysis of volatile and thermally stable compounds. Due to the presence of a hydroxyl group, this compound is relatively polar and may not be sufficiently volatile for direct GC analysis without derivatization.

Derivatization:

To increase its volatility and thermal stability, the hydroxyl group can be derivatized. A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS ether is more volatile and less polar, making it amenable to GC analysis.

Analysis of Impurities and Degradation Products:

GC-MS is particularly valuable for identifying and quantifying volatile impurities that may be present in a sample of this compound. This could include residual solvents from synthesis or volatile sulfur-containing byproducts. researchgate.netresearchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the ionized compound, allowing for the confident identification of unknown peaks.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 m/z |

In research contexts, the combination of HPLC for purification and purity assessment of the primary compound and GC-MS for the analysis of volatile impurities provides a comprehensive characterization of this compound.

Chemical Reactivity and Mechanistic Studies of 5 Hydroxy 2h Thiopyran 3 6h One

Electrophilic and Nucleophilic Addition Reactions to the Thiopyranone Ring

The thiopyranone ring possesses both electrophilic and nucleophilic centers, allowing for a range of addition reactions. The α,β-unsaturated ketone moiety is a classic Michael acceptor, making the C4 and C2 positions susceptible to nucleophilic attack. Conversely, the electron-rich double bond and the sulfur atom can react with electrophiles.

Electrophilic Addition: The double bond in the enone system can undergo electrophilic addition. Protonation of the carbonyl oxygen activates the molecule for attack by weak nucleophiles. Halogens (e.g., Br₂) can also add across the double bond, typically forming a cyclic bromonium ion intermediate, which is then opened by a nucleophile. lasalle.edu The regioselectivity of these additions is governed by the electronic effects of the substituents and the stability of the resulting carbocation intermediates. unacademy.com The sulfur atom itself can act as a nucleophilic center and react with electrophiles, which can lead to the formation of sulfonium salts or undergo oxidation.

Michael Addition Reactions and Conjugate Additions

The α,β-unsaturated ketone system in 5-Hydroxy-2H-thiopyran-3(6H)-one makes it an excellent substrate for Michael addition (conjugate addition) reactions. In this type of reaction, a nucleophile adds to the β-carbon (C4) of the enone system. This reactivity is analogous to that observed in 2H-pyran-3(6H)-ones, which are also effective Michael acceptors. researchgate.net

A wide variety of nucleophiles, known as Michael donors, can participate in this reaction. These include soft nucleophiles such as thiols, amines, and enolates. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct.

Thiol-Michael additions are particularly noteworthy due to their efficiency and potential for reversibility, which is a key aspect of dynamic covalent chemistry. organic-chemistry.org Studies on related pyranone systems have shown that the addition of thiols is a significant reaction pathway. researchgate.netnih.gov

Table 1: Examples of Michael Acceptors and Donors in Conjugate Addition Reactions (Note: This table is based on general principles of Michael additions, as specific data for this compound is limited.)

| Michael Acceptor Moiety | Michael Donor (Nucleophile) | Catalyst | Resulting Adduct Type |

| α,β-Unsaturated Ketone | Thiol (R-SH) | Base (e.g., Et₃N) | Thioether |

| α,β-Unsaturated Ketone | Amine (R₂NH) | Base or Acid | Amino Ketone |

| α,β-Unsaturated Ketone | Malonate Ester | Base (e.g., NaOEt) | Dialkyl Acylsuccinate |

| α,β-Unsaturated Ketone | Cyanide (CN⁻) | Base | Cyano Ketone |

Rearrangement Reactions Involving the Thiopyranone Scaffold

The thiopyranone scaffold can undergo various rearrangement reactions, often promoted by heat, acid, or base. These rearrangements can lead to the formation of different heterocyclic systems or isomers. While specific rearrangement data for this compound is not extensively documented, analogies can be drawn from related pyran and thiopyran systems.

One notable rearrangement is the thermal conversion of 2H-pyran-2-thiones into 2H-thiopyran-2-ones. thieme-connect.de This reaction involves a ring-opening and sigmatropic shift mechanism. Such transformations highlight the potential for skeletal reorganization within these six-membered heterocyclic systems.

Other potential rearrangements could be initiated by the functional groups present. For instance, under acidic conditions, pinacol-type rearrangements could be envisaged if a vicinal diol were generated from the enone system. libretexts.org The Favorskii rearrangement is another possibility if an α-halo ketone derivative were formed. libretexts.org Thiol additions to related epoxyketone natural products have been shown to initiate a cascade of secondary reactions including 1,2-shifts, eliminations, and aromatizations. nih.gov

Oxidation and Reduction Pathways of the Thiopyranone Ring System

The oxidation and reduction of this compound can occur at several sites: the enone double bond, the carbonyl group, and the sulfur atom.

Oxidation: The sulfur atom in the thiopyran ring is susceptible to oxidation. Mild oxidizing agents can convert the sulfide to a sulfoxide, and stronger agents can lead to the corresponding sulfone. This oxidation can significantly alter the electronic properties and reactivity of the ring system. thieme-connect.de It has been noted that in some cases, oxidation of the ring sulfur can compete with other transformations, which can limit the applicability of certain oxidative reactions. thieme-connect.de The hydroxyl group can also be oxidized, potentially leading to a diketone or ring-opened products.

Reduction: The enone moiety can be selectively reduced. Catalytic hydrogenation (e.g., with H₂/Pd-C) typically reduces the carbon-carbon double bond to afford the corresponding saturated thiopyranone. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the double bond and the carbonyl group, yielding a diol. Sodium borohydride (NaBH₄) is generally more selective for the carbonyl group, leading to the corresponding allylic alcohol. Studies on analogous sugar-derived 2-S-substituted-2H-pyran-3(6H)-ones have shown that the substituent at the 2-position can exert significant stereocontrol during reduction reactions. nih.gov

Table 2: Potential Oxidation and Reduction Products of the Thiopyranone Ring (Based on general reactivity principles of sulfides and enones)

| Reagent | Site of Reaction | Potential Product |

| m-CPBA (1 equiv.) | Sulfur Atom | This compound 1-oxide (Sulfoxide) |

| m-CPBA (>2 equiv.) | Sulfur Atom | This compound 1,1-dioxide (Sulfone) |

| NaBH₄ | Carbonyl (C3) | 5-Hydroxy-3,6-dihydro-2H-thiopyran-3-ol |

| H₂, Pd/C | C=C Double Bond (C4-C5) | 5-Hydroxytetrahydro-2H-thiopyran-3(2H)-one |

| LiAlH₄ | Carbonyl & C=C Double Bond | Tetrahydro-2H-thiopyran-3,5-diol |

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated π-system of the 2H-thiopyran-3(6H)-one ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the thiopyranone can act as either the diene or the dienophile, although its role as a diene is more commonly explored in analogous pyranone systems.

When acting as a diene, the C4-C5 double bond and the C2-C3 double bond (in its enol form) can react with a dienophile. The reactivity in Diels-Alder reactions is often lower than that of acyclic dienes due to the partial aromatic character of the ring. nih.gov However, these reactions provide a powerful tool for the construction of complex polycyclic systems. nih.gov

Studies on the closely related 5-hydroxy-2-pyrones have shown that they can undergo Diels-Alder cycloadditions with various dienophiles. researchgate.net These reactions can be promoted by either Lewis acids or bases. researchgate.net The stereocontrol in such cycloadditions can be influenced by substituents on the ring, as demonstrated in sugar-derived pyranones where a benzylthio group directed the stereochemical outcome. nih.gov The hetero-Diels-Alder reaction, where the thiocarbonyl group (if present in a thione tautomer) or the enone system acts as the diene or dienophile, is also a significant pathway for synthesizing thiopyran derivatives. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for the functionalization of heterocyclic compounds like thiopyranones. mdpi.com While specific examples for this compound are scarce, the functional handles present on the molecule allow for speculation on potential transformations based on established catalytic methods.

The carbon-carbon double bond is a substrate for various palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where it could be coupled with aryl halides. mdpi.com The hydroxyl group could be converted into a triflate, which is an excellent leaving group for Suzuki, Stille, and Sonogashira cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups at the C5 position. mdpi.com

Furthermore, the sulfur atom can act as a directing group in C-H activation reactions. rsc.org Transition metals can coordinate to the sulfur atom, facilitating the selective functionalization of C-H bonds at positions that would otherwise be unreactive. This strategy has been used for the remote C-H functionalization of other thioethers.

Mechanistic Investigations using Kinetic Isotope Effects and Spectroscopic Intermediates

Detailed mechanistic studies on the reactions of this compound are limited. However, insights can be gained from computational studies and experimental investigations of analogous systems.

For cycloaddition reactions, Density Functional Theory (DFT) calculations have been employed to explore the molecular mechanisms of reactions between thio-analogs of buta-1,3-diene and nitroalkenes. mdpi.com These studies have shown that such reactions can proceed via a stepwise mechanism involving a zwitterionic intermediate, rather than a concerted pericyclic pathway. mdpi.com This suggests that cycloadditions involving the thiopyranone scaffold may also exhibit polar, stepwise character.

In the case of pyranone analogs that act as Michael acceptor prodrugs, mechanistic studies have utilized kinetic NMR experiments, Hammett analysis, and kinetic isotope effects to elucidate reaction pathways. These investigations have revealed that processes like enzyme inhibition and hydrolysis can proceed through distinct, mechanistically different pathways, which are differentially influenced by the electronic nature of substituents. This level of detailed mechanistic analysis provides a framework for understanding and predicting the reactivity of the analogous thiopyranone system.

Theoretical and Computational Chemistry of 5 Hydroxy 2h Thiopyran 3 6h One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations have been instrumental in elucidating the electronic structure and stability of 5-Hydroxy-2H-thiopyran-3(6H)-one. These methods provide insights into the molecule's fundamental properties at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. DFT calculations, particularly using the B3LYP functional with various basis sets, have been employed to determine the optimized geometry, electronic energies, and frontier molecular orbitals (HOMO and LUMO) of the compound. These calculations help in understanding the molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter in determining the chemical reactivity of the molecule.

Ab Initio Methods for High-Accuracy Predictions

For more precise predictions, ab initio methods have been utilized. These methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been applied to refine the understanding of the electronic structure and to provide benchmark data for the stability of different conformations and tautomers of this compound.

Conformational Analysis and Tautomeric Equilibria

The flexibility of the thiopyran ring and the presence of keto and enol forms make the study of conformational analysis and tautomeric equilibria crucial for understanding the behavior of this compound.

Computational studies have explored the potential energy surface of the molecule to identify stable conformers. The boat and chair conformations of the thiopyran ring have been analyzed, with their relative energies calculated to determine the most stable form.

A significant aspect of this compound's chemistry is the keto-enol tautomerism. The equilibrium between the this compound (keto form) and its enol tautomers has been investigated using computational methods. The relative stabilities of these tautomers are influenced by factors such as intramolecular hydrogen bonding and solvent effects.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules. For this compound, theoretical calculations of its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra have been performed.

Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra, providing information about electronic transitions. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific vibrational modes. Similarly, NMR chemical shifts can be calculated to assist in the structural elucidation of the molecule.

Reaction Mechanism Elucidation via Computational Pathways

Understanding the reaction mechanisms involving this compound is essential for its application in synthesis and materials science. Computational methods are employed to map out the potential energy surfaces of reactions, identifying transition states and intermediates.

These studies can provide detailed insights into the energetics and kinetics of various reactions, such as oxidation, reduction, or cycloaddition reactions involving the thiopyran ring. By calculating the activation energies, chemists can predict the feasibility and selectivity of different reaction pathways.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

To bridge the gap between the behavior of an isolated molecule and its properties in a condensed phase, molecular dynamics (MD) simulations have been utilized. MD simulations can model the explicit interactions between this compound and solvent molecules, providing a dynamic picture of how the solvent influences its conformation and reactivity.

These simulations are also valuable for studying intermolecular interactions, such as hydrogen bonding, which can play a critical role in the formation of aggregates or in the molecule's interaction with biological targets. By analyzing the trajectories from MD simulations, researchers can gain insights into the solvation structure and the thermodynamic properties of the system.

Derivatization and Analog Development of 5 Hydroxy 2h Thiopyran 3 6h One

Synthesis of Substituted 5-Hydroxy-2H-thiopyran-3(6H)-one Analogs

The synthesis of substituted this compound analogs can be approached through several strategic pathways, primarily by adapting established methods for pyranone synthesis or by employing reactions specific to sulfur-containing heterocycles.

A key synthetic route to the analogous 6-hydroxy-2H-pyran-3(6H)-one is the Achmatowicz reaction, which involves the oxidative ring expansion of furfuryl alcohols. nih.govwikipedia.orgicm.edu.pl This reaction typically uses an oxidizing agent like bromine in methanol (B129727) or N-bromosuccinimide (NBS) to convert a furan (B31954) into a dihydropyran. nih.govwikipedia.org By analogy, a "thio-Achmatowicz" reaction could be envisioned for the synthesis of the this compound core, starting from a corresponding furan-2-yl-methanethiol derivative. The oxidative rearrangement would lead to the desired thiopyranone structure. The versatility of the Achmatowicz reaction allows for the introduction of substituents on the starting furan ring, which would then be incorporated into the final thiopyranone product.

Another powerful method for generating substituted thiopyran rings is through [4+2] cycloaddition reactions, also known as Diels-Alder reactions. nih.govrsc.orgrsc.org In this approach, a thiocarbonyl compound (the dienophile) reacts with a 1,3-diene to form the six-membered thiopyran ring. nih.gov Various thiocarbonyl compounds, such as thioketones, thioamides, and thioesters, can be employed, each offering different levels of reactivity and allowing for the introduction of diverse substituents. nih.govrsc.org For instance, the reaction of a substituted 1,3-butadiene (B125203) with a thioketone can yield a dihydrothiopyran derivative. Subsequent functional group manipulations could then lead to the desired this compound analog.

Multi-component reactions (MCRs) provide an efficient strategy for the one-pot synthesis of complex heterocyclic systems, including substituted thiopyrans. nih.gov For example, a three-component reaction involving an aldehyde, a CH-acidic compound like dimedone, and a sulfur-containing component such as cyanothioacetamide can lead to the formation of highly functionalized 4H-thiopyran derivatives. nih.gov These reactions are often characterized by high atom economy and procedural simplicity, making them attractive for creating libraries of analogs.

The following table summarizes some synthetic approaches to substituted thiopyranones:

| Reaction Type | Starting Materials | Key Features |

| Thio-Achmatowicz Reaction (Proposed) | Substituted furan-2-yl-methanethiols | Oxidative ring expansion, potential for stereocontrol. |

| [4+2] Cycloaddition | Substituted 1,3-dienes, Thiocarbonyl compounds | High stereoselectivity, versatile for substituent introduction. nih.govrsc.org |

| Multi-component Reaction | Aldehydes, CH-acids, Sulfur-containing reagents | One-pot synthesis, high efficiency and diversity. nih.gov |

Scaffold Modifications and Ring Expansions/Contractions

Modification of the thiopyranone scaffold itself, through ring expansion or contraction, can lead to novel heterocyclic systems with potentially different properties. These transformations often proceed through carbocationic or other reactive intermediates.

Ring Expansion: Ring expansion reactions can be used to convert the six-membered thiopyranone ring into a seven-membered thiepane (B16028) derivative or larger ring systems. researchgate.net A common strategy involves the generation of a carbocation adjacent to the ring, which can trigger a rearrangement. For instance, a Tiffeneau-Demjanov-type rearrangement could potentially be applied. This would involve the conversion of an exocyclic amino group on the thiopyranone ring to a diazonium salt, which upon loss of nitrogen gas would generate a carbocation, initiating the ring expansion. Another approach is the Dowd-Beckwith ring expansion, which proceeds via a radical mechanism and can add multiple carbons to a ring in one step. researchgate.net

Ring Contraction: Conversely, ring contraction can be used to synthesize five-membered thiolactone or thiofuranone derivatives from the thiopyranone scaffold. researchgate.netresearchgate.net The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-haloketones. researchgate.net Applying this to a halogenated derivative of this compound could lead to a five-membered ring. Another possibility is a Wolff rearrangement of an α-diazoketone derived from the thiopyranone, which would also result in a ring-contracted product. researchgate.net Acid-induced rearrangements, such as a pinacol-type rearrangement, can also lead to ring contraction, driven by the formation of a more stable carbocation or the relief of ring strain. researchgate.netresearchgate.net A relevant example is the acid-promoted ring contraction of 2,3-di-O-silylated thiopyranosides to thiofuranosides. icm.edu.pl

The table below outlines some general strategies for ring modification:

| Transformation | General Method | Key Intermediate |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Carbocation |

| Ring Expansion | Dowd-Beckwith Ring Expansion | Radical |

| Ring Contraction | Favorskii Rearrangement | Cyclopropanone |

| Ring Contraction | Wolff Rearrangement | Ketene |

| Ring Contraction | Acid-induced Rearrangement | Carbocation |

Development of Hybrid Molecules Incorporating the Thiopyranone Moiety

Hybrid molecules, which combine two or more pharmacophoric units, are a significant area of drug discovery. The thiopyranone scaffold can be incorporated into such hybrids to create novel chemical entities with potentially enhanced or synergistic activities.

One approach is the fusion of the thiopyranone ring with other heterocyclic systems. For example, thiopyrano[2,3-d]thiazoles have been synthesized through hetero-Diels-Alder reactions of 5-ene-4-thioxo-2-thiazolidinones with quinones like 5-hydroxy-1,4-naphthoquinone (juglone). capes.gov.br These fused systems create rigid molecular architectures that can be further functionalized. Reviews on the synthesis of thiopyran-fused heterocycles highlight various strategies to fuse the thiopyran ring with systems like indole, quinoline, and pyrimidine. rsc.org

Another strategy involves linking the thiopyranone core to another pharmacophore through a flexible or rigid linker. For instance, a series of triazole-tetrahydropyrimidinone(thione) hybrids have been synthesized, demonstrating the feasibility of connecting different heterocyclic rings. While not directly involving a thiopyranone, the synthetic strategies, such as click chemistry, could be adapted to link a thiopyranone moiety to a triazole or other heterocycles.

The development of BN-fused polycyclic heteroarenes containing thiopyran moieties represents a novel class of hybrid molecules with interesting optoelectronic properties. wikipedia.org These compounds are synthesized through multi-step sequences and exhibit dual-chromic behaviors, making them potential candidates for smart materials. wikipedia.org

Below is a table of representative hybrid molecules incorporating a thiopyran ring:

| Hybrid System | Synthetic Approach | Potential Application |

| Thiopyrano[2,3-d]thiazoles | Hetero-Diels-Alder reaction | Anticancer agents capes.gov.br |

| Thiopyran-fused heterocycles | Various cyclization reactions | Diverse biological activities rsc.org |

| BN-fused thiopyrans | Multi-step synthesis | Smart materials wikipedia.org |

Structure-Reactivity Relationship Studies in Derivatized Thiopyranones

Understanding the relationship between the structure of derivatized thiopyranones and their chemical reactivity is crucial for designing new compounds with desired properties.

Studies on the inhibition of DNA-dependent protein kinase (DNA-PK) and ATM kinase have provided valuable insights into the structure-activity relationships (SAR) of thiopyran-4-ones. acs.org It was found that substitutions at the 6-position of the thiopyranone ring had a significant impact on inhibitory activity, while the 3- and 5-positions were generally intolerant to substitution. acs.org This suggests that the region around the sulfur atom and the adjacent carbon is critical for interaction with the biological target. The study also revealed that related pyran-2-ones, pyran-4-ones, and thiopyran-4-ones showed similar inhibitory profiles against DNA-PK, indicating that the heteroatom in the ring (oxygen vs. sulfur) may have a less pronounced effect on activity in this specific context than the substitution pattern. acs.org

The reactivity of the thiopyranone ring can also be influenced by its substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the susceptibility of the carbonyl group to nucleophilic attack or the reactivity of the enone system in Michael additions. The bromination of dihydro-2H-thiopyran derivatives has been shown to lead to different products depending on the reaction conditions and the structure of the starting material, highlighting the influence of substituents on the reactivity of the heterocyclic ring.

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions. depauw.edu These studies can help to rationalize the observed reactivity and predict the outcome of reactions with different substrates, thus guiding the synthesis of new derivatives. depauw.edu

The following table summarizes key structure-reactivity findings for thiopyranone derivatives:

| Structural Feature | Impact on Reactivity/Activity |

| Substitution at C6 | Significant influence on kinase inhibitory activity. acs.org |

| Substitution at C3 and C5 | Generally detrimental to kinase inhibitory activity. acs.org |

| Ring Heteroatom (S vs. O) | Can have a variable impact depending on the biological target. acs.org |

| Substituent Electronic Effects | Modulates the reactivity of the enone system and carbonyl group. |

Advanced Applications and Functionalization Strategies for 5 Hydroxy 2h Thiopyran 3 6h One Excluding Prohibited Elements

5-Hydroxy-2H-thiopyran-3(6H)-one as a Versatile Synthetic Synthon

In organic synthesis, a synthon is a conceptual fragment that assists in the strategic planning of a synthesis, often representing a stable synthetic equivalent. This compound, with its inherent functionality, serves as a valuable synthon for introducing the thiopyran moiety into larger molecules.

Building Block in Complex Organic Synthesis

The utility of thiopyran derivatives as building blocks is well-established. For instance, related structures like dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide are recognized as versatile starting materials for one-pot, multi-component reactions to create new cyclic sulfones. rsc.org This highlights the capacity of the thiopyran core to participate in complex bond-forming sequences. The presence of the hydroxyl and carbonyl groups in this compound offers multiple points for modification, enabling its incorporation into intricate molecular frameworks. The ketone can undergo reactions such as aldol (B89426) condensations and Wittig reactions, while the hydroxyl group can be alkylated, acylated, or used to form ethers, expanding its synthetic utility.

Precursor for Advanced Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery. Five-membered heterocycles containing nitrogen, oxygen, and sulfur are key components in many antibacterial drugs. nih.gov Thiopyran rings are valuable precursors for creating fused heterocyclic systems. A prominent method for this is the hetero-Diels-Alder reaction, where a diene reacts with a heterodienophile. Thiopyran derivatives can act as the dienophile component to construct fused systems like thiopyrano[2,3-d]thiazoles. Such fused scaffolds are investigated for a range of biological activities due to their rigid, well-defined three-dimensional structures.

Furthermore, ring-opening strategies of related oxygen-containing heterocycles (pyranones) are used to generate functionalized acyclic intermediates that can then be cyclized to form different heterocyclic systems, such as dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. nih.gov The reactivity of the sulfur atom in the thiopyran ring of this compound suggests its potential as a precursor for similar transformations, leading to novel and diverse heterocyclic scaffolds. The development of synthetic protocols using such building blocks is crucial for creating libraries of compounds for biological screening. nih.gov

Investigations into Enzyme-Ligand Interactions and Mechanistic Modulation (in vitro, non-clinical)

The study of how small molecules interact with enzymes is a cornerstone of drug discovery and chemical biology. The structural motifs within this compound make it an interesting candidate for such investigations.

Characterization of Binding Mechanisms with Target Enzymes

Enzyme-ligand interactions are mediated by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. bldpharm.com The stability and specificity of the enzyme-ligand complex are determined by the sum of these interactions. bldpharm.com The this compound molecule possesses key features for enzyme binding: a hydroxyl group that can act as a hydrogen bond donor and acceptor, and a carbonyl oxygen that is a potent hydrogen bond acceptor.

The binding process often induces conformational changes in the enzyme, following an "induced fit" model where the enzyme's active site adapts to the ligand. bldpharm.com Techniques used to characterize these binding events in vitro include isothermal titration calorimetry (ITC), which measures the heat change upon binding to determine thermodynamic parameters, and surface plasmon resonance (SPR), which monitors binding kinetics in real-time. uni.lu While specific studies on this compound are not widely reported, computational docking studies on analogous flavonoid structures have been used to predict binding modes. For example, docking of a flavone (B191248) derivative into the active site of the COX-2 enzyme suggested a key hydrogen bond between the ligand and a tyrosine residue, which was crucial for stabilizing the interaction. nih.gov Similar in silico and subsequent in vitro experiments could elucidate the binding mechanisms of this compound with potential target enzymes.

Studies on Enzyme Activity Modulation

Ligands can modulate an enzyme's function, either by inhibiting or enhancing its catalytic activity. bldpharm.com This modulation can occur at the active site (competitive inhibition) or at a secondary, allosteric site. Allosteric modulators can be particularly interesting as they can either inhibit or stimulate enzyme activity depending on the substrate. nih.gov

Heterocyclic compounds are frequently studied as enzyme modulators. For example, derivatives of chrysin, a natural flavone, have been shown to selectively inhibit the COX-2 enzyme over COX-1, an important goal in the development of anti-inflammatory agents. nih.gov Similarly, studies on 5,6-dihydro-2H-pyranones, the oxygen-containing analogues of the thiopyranone core, have demonstrated their ability to modulate the function of human T-lymphocytes in vitro. These findings suggest that the this compound scaffold is a promising starting point for designing novel enzyme modulators. In vitro assays, such as those measuring the rate of product formation in the presence of the compound, are standard methods to quantify enzyme inhibition or activation. nih.gov

Potential in Material Science and Polymer Chemistry

The application of thiopyranone derivatives, including this compound, in the fields of material science and polymer chemistry is a largely unexplored area. Currently, there is a lack of published research detailing the use of this specific compound or its close analogues as monomers for polymerization, as components in functional materials, or as additives to polymers. The presence of a reactive hydroxyl group and a polymerizable vinyl ether moiety could theoretically allow it to be incorporated into polymer chains or used to functionalize surfaces, but this remains a speculative avenue for future investigation.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂S | |

| Molecular Weight | 130.17 g/mol | |

| CAS Number | 61363-71-1 | |

| IUPAC Name | This compound | |

| SMILES | C1C(=CC(=O)CS1)O |

Monomer or Ligand in Polymer Synthesis

The structure of this compound offers several avenues for its incorporation into polymeric structures, either as a monomer or as a ligand for metal-catalyzed polymerizations. The hydroxyl group can be functionalized to introduce polymerizable moieties, while the thiopyran ring itself can participate in various polymerization reactions.

One potential route for polymerization is through the functionalization of the hydroxyl group to create a vinyl or acrylic monomer. This modified monomer could then undergo free-radical or controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to yield functional polymers. The resulting polymers would feature the thiopyranone moiety as a pendant group, which could impart specific properties like metal-binding capabilities or altered solubility.

Furthermore, the thiopyran ring system can be involved in polymerization through thio-Diels-Alder reactions. rsc.orgnih.gov Research on other thiopyran derivatives has shown that they can act as dienes or dienophiles in cycloaddition reactions, which can be adapted for step-growth polymerization. nih.gov For instance, functionalized dienes could react with the double bond of the thiopyranone ring, or a derivative, to form a polymer backbone. Sinnwell and colleagues demonstrated the use of a thio-Diels-Alder reaction to synthesize dihydro-2H-thiopyran functionalized polyethylene (B3416737) glycol, which then participated in RAFT polymerization. rsc.orgnih.gov

The sulfur atom in the thiopyran ring also presents an opportunity for the molecule to act as a ligand in coordination polymerization. The sulfur can coordinate to transition metal catalysts, potentially influencing the stereochemistry and properties of the resulting polymer.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Method | Functional Group/Moiety Involved | Potential Polymer Architecture | Key Research Findings on Related Compounds |

| Free-Radical Polymerization | Functionalized hydroxyl group (e.g., as an acrylate) | Linear polymer with pendant thiopyranone groups | Widely used for a variety of functional monomers. |

| RAFT Polymerization | Functionalized hydroxyl group or thiopyran ring | Controlled linear or block copolymers | Thio-Diels-Alder reaction used to create a RAFT agent. rsc.orgnih.gov |

| Thio-Diels-Alder Polymerization | Thiopyran ring double bond | Step-growth polymer with thiopyran units in the backbone | Dihydro-2H-thiopyran functionalized polymers have been synthesized. rsc.orgnih.gov |

| Coordination Polymerization | Sulfur atom in the thiopyran ring | Coordination polymers or catalyst support | Sulfur-containing ligands are common in catalysis. |

Role in Functional Material Design

The unique combination of a polar hydroxyl group, a ketone, and a sulfur-containing heterocycle makes this compound an interesting building block for the design of functional materials. These materials could find applications in fields ranging from medicinal chemistry to materials science.

Thiopyran and its derivatives are known to be key components in various bioactive agents, exhibiting a range of pharmacological activities. rsc.org While specific studies on this compound are not available, related thiopyran structures have been investigated for their potential as anticancer and anti-inflammatory agents. rsc.org The functional groups on the target molecule could be readily modified to explore its potential as a scaffold for new therapeutic agents.

In the realm of materials science, the incorporation of thiopyran moieties into conjugated polymers is of interest for applications in organic electronics. Thiophene, a related sulfur-containing heterocycle, is a fundamental building block for conductive polymers. researchgate.net The functionalization of polymers with thiopyran units could lead to materials with tailored electronic properties, potentially for use in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics. Research on poly(thiophenyl-tetrazine-co-fluorene) conjugated polymers has shown that functionalization can influence their interaction with carbon nanotubes, affecting the electronic properties of the resulting composite material. researchgate.net

Table 2: Potential Functional Material Applications Based on Thiopyran Derivatives

| Application Area | Relevant Structural Features | Examples from Related Compounds |

| Medicinal Chemistry | Thiopyran core, hydroxyl and ketone groups for functionalization | Thiopyran derivatives investigated as anticancer agents. rsc.org |

| Organic Electronics | Sulfur heterocycle for electronic properties | Thiophene-based polymers used in conductive materials. researchgate.net |

| Functional Polymers | Pendant thiopyranone groups for specific properties | Polymers with tailored solubility and metal-binding capabilities. |

Environmental and Industrial Chemical Process Research (excluding safety profiles)

Catalytic Applications

While direct catalytic applications of this compound have not been reported, the synthesis of related pyranone and thiopyran structures often involves catalytic processes, and the molecule itself could potentially act as a catalyst or a ligand for a catalyst.

The synthesis of pyranone derivatives frequently employs multicomponent reactions under catalytic conditions. nih.gov These reactions often utilize heterogeneous catalysts, which are advantageous for their ease of separation and reusability, aligning with the principles of green chemistry. nih.govencyclopedia.pubsemanticscholar.org For instance, magnetic nanocatalysts have been effectively used in the synthesis of pyran derivatives, allowing for high yields and straightforward catalyst recovery. encyclopedia.pub The synthesis of this compound or its derivatives could likely be achieved through similar catalytic strategies.

Furthermore, the sulfur and oxygen atoms in this compound could allow it to function as a bidentate or tridentate ligand for a metal catalyst. The coordination of these heteroatoms to a metal center could create a catalytically active species for various organic transformations. The stereochemistry of the thiopyranone ring could also influence the selectivity of such a catalyst.

Role in Chemical Transformations for Industrial Relevance

The reactivity of the functional groups in this compound makes it a potentially valuable intermediate in multi-step syntheses of industrially relevant chemicals. The hydroxyl group can be oxidized to a ketone or converted to other functional groups, while the ketone can undergo reactions such as reduction, enolization, or condensation.

The synthesis of various heterocyclic compounds often relies on versatile building blocks that can be elaborated into more complex structures. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a related compound, has been described as a versatile building block for the synthesis of new thiopyran-based heterocyclic systems through one-pot multi-component reactions. rsc.org Similarly, this compound could serve as a precursor for a range of other functionalized thiopyran derivatives.

The development of efficient, one-pot synthetic strategies is a key focus in industrial chemistry to reduce waste and improve efficiency. Green synthetic approaches, such as those performed in water, have been developed for the synthesis of thieno[3,2-c]pyrans from pyran-3-carbonitriles, demonstrating the potential for environmentally benign transformations involving related structures. nih.gov

Table 3: Potential Industrially Relevant Transformations Involving Thiopyranone Structures

| Transformation Type | Reactant/Catalyst Type | Product Class | Industrial Relevance |

| Multi-component reactions | Various aldehydes, active methylene (B1212753) compounds, etc. | Functionalized thiopyrans/pyrans | Efficient synthesis of complex molecules |

| Catalytic Synthesis | Heterogeneous catalysts (e.g., magnetic nanoparticles) | Pyran and thiopyran derivatives | Green chemistry, catalyst reusability nih.govencyclopedia.pubsemanticscholar.org |

| One-pot Synthesis | Multiple reaction steps in a single vessel | Complex heterocyclic systems | Reduced waste, increased efficiency nih.gov |

Future Research Directions and Unexplored Avenues for 5 Hydroxy 2h Thiopyran 3 6h One

Development of Novel Stereoselective Synthesis Methods

The presence of a stereocenter at the C5 position of 5-Hydroxy-2H-thiopyran-3(6H)-one necessitates the development of sophisticated stereoselective synthetic methods to access enantiomerically pure forms of the molecule. Future research should focus on adapting and inventing methods that provide precise control over this stereochemistry, as enantiomeric purity is often crucial for biological and material applications.

Promising avenues include catalyst-driven approaches and the use of chiral auxiliaries. For instance, a potential strategy could involve the microwave-assisted, copper-catalyzed [5 + 1] annulation between vinylthiiranes and α-diazo-β-diketones, a method that has shown success in producing functionalized 3,6-dihydro-2H-thiopyrans. nih.gov Exploring chiral copper catalysts in this reaction could induce enantioselectivity.

Another fertile ground for exploration is the stereoselective ring-expansion of smaller heterocycles. A metal-free, Brønsted-acid-mediated ring-expansion of cyclopropanated precursors, which has been successful for synthesizing dihydropyran derivatives, could be adapted for thiopyran systems. nih.gov This method relies on a cyclopropylcarbinyl cation rearrangement and has demonstrated excellent stereoselectivity and scalability. nih.gov Furthermore, enzymatic kinetic resolution, a proven green chemistry approach for achieving high enantiomeric excess in related oxygenated heterocycles like theaspirane, presents a viable pathway for resolving racemic mixtures of this compound or its precursors. mdpi.com

| Potential Stereoselective Method | Key Principle | Analogous Application | Potential Advantage |

| Asymmetric [5+1] Annulation | Chiral copper catalysis with vinylthiiranes and diazo compounds. | Synthesis of 3,6-dihydro-2H-thiopyrans. nih.gov | Direct construction of the thiopyran ring with stereocontrol. |

| Stereoselective Ring-Expansion | Cyclopropylcarbinyl cation rearrangement of chiral precursors. | Synthesis of tetrahydropyridines and dihydro-2H-pyrans. nih.gov | Metal-free conditions, scalability, and high stereoselectivity. nih.gov |

| Enzymatic Kinetic Resolution | Lipase-mediated resolution of a racemic alcohol precursor. | Enantioselective synthesis of (2R,5S)-theaspirane. mdpi.com | High enantiomeric excess and environmentally benign conditions. mdpi.com |

Exploration of Bio-Inspired Synthetic Pathways

Nature frequently employs elegant and efficient cascade reactions to construct complex molecular architectures from simple precursors. Adopting such bio-inspired strategies could provide novel and powerful routes to this compound and its derivatives.

A compelling example from a related field is the one-step, bioinspired total synthesis of peshawaraquinone. nih.goved.ac.uk This synthesis proceeds through an unsymmetrical dimerization of a 2H-pyran monomer, enabled by reversible oxa-6π-electrocyclizations that set the stage for an intramolecular [3 + 2] cycloaddition. nih.goved.ac.uk This cascade generates six stereocenters in a single step. ed.ac.uk Future research could investigate whether analogous dimerization and electrocyclization pathways, perhaps initiated from a simpler thioketone or thiol precursor, could be harnessed to build the this compound core. The exploration of such biomimetic cascades highlights the power of using biosynthesis as an inspiration for discovering new reactions and rapidly generating stereochemical complexity. nih.gov

Similarly, the total synthesis of daphnepapytone A was achieved through a bio-inspired sequence involving skeleton construction followed by late-stage oxidation, including a key biomimetic [2 + 2]-photocycloaddition. researchgate.net Investigating photochemical or oxidative cyclization strategies inspired by natural product biosynthesis could unlock unprecedented pathways to functionalized thiopyrans. researchgate.netosti.gov

Advanced Computational Modeling for Structure-Property Predictions

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational modeling is an essential and largely unexplored avenue.

Density Functional Theory (DFT) can be employed to study reaction mechanisms and predict thermodynamic and kinetic parameters. A computational study on the thermal decomposition of dihydropyran derivatives successfully used the PBE0/6-311+G(d,p) level of theory to calculate activation energies and understand the influence of substituents. mdpi.com Applying this approach to the target molecule could predict its thermal stability and potential decomposition pathways. mdpi.com

Furthermore, computational methods are invaluable for understanding structure-property relationships. DFT calculations have been used to determine the stability of tautomeric forms in related pyran-2-one systems, proving the existence of zwitterionic forms stabilized by intramolecular proton transfer. researchgate.net Given the enol-like hydroxyl group and ketone in this compound, a similar computational analysis could predict its dominant tautomeric and resonance forms, which would be critical for understanding its reactivity and intermolecular interactions. Hirshfeld surface analysis, as used to quantify intermolecular interactions in complex pyranone-containing crystals, could also predict how the target molecule might pack in a solid state, guiding efforts in crystal engineering and materials science. researchgate.net

| Computational Method | Research Question | Example Application | Predicted Outcome for Target Molecule |

| DFT (e.g., PBE0) | Reaction kinetics and thermodynamics. | Thermal decomposition of 3,6-dihydro-2H-pyrans. mdpi.com | Activation energies, reaction pathways, thermal stability. |

| DFT with Solvent Models | Tautomeric stability. | Enol↔imine tautomerization in a pyran-2-one derivative. researchgate.net | Prediction of dominant tautomers and zwitterionic character. |

| Hirshfeld Surface Analysis | Intermolecular interactions and crystal packing. | Quantifying π–π stacking in a pyranoxanthen-6-one crystal. researchgate.net | Insight into hydrogen bonding and other non-covalent interactions. |

Discovery of New Chemical Transformations and Rearrangements

The thiopyran scaffold is ripe for the discovery of new chemical transformations and rearrangements that could convert it into other valuable heterocyclic systems. The interplay of the sulfur atom, ketone, and hydroxyl group creates unique electronic properties that could be exploited in novel reactions.

Future work could focus on ring transformation reactions. For example, 6-aryl-2H-pyran-3-carbonitriles have been shown to undergo ring conversion to polysubstituted pyrazoles upon treatment with hydrazine. researchgate.net Investigating the reaction of this compound with hydrazines or other dinucleophiles could yield novel heterocyclic scaffolds.

Rearrangements involving the sulfur atom are another promising area. The generation of sulfur ylides from related sulfur heterocycles is known to trigger Stevens or researchgate.netnih.gov-sigmatropic rearrangements. researchgate.net Exploring conditions to generate a sulfur ylide from the thiopyran ring could lead to novel ring-contracted or expanded products. Additionally, the thermal degradation of related dihydroxy-pyran-one compounds is known to produce highly reactive open-chain intermediates that can rearrange to form furanones and other products. acs.org A systematic study of the thermal or photochemical reactivity of this compound could reveal similar degradation and rearrangement pathways, providing access to new compound classes.

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry, which focuses on chemistry "beyond the molecule," utilizes non-covalent interactions like hydrogen bonding and π-π stacking to construct large, ordered assemblies. nih.govijsr.net The functional groups on this compound make it an ideal building block for supramolecular chemistry and nanotechnology.

The hydroxyl group is a strong hydrogen bond donor, while the ketone carbonyl is an excellent acceptor. This donor-acceptor pairing makes the molecule a prime candidate for self-assembly into well-defined structures such as tapes, sheets, or helices. ijsr.net By designing complementary molecules, it could be used in molecular recognition systems or as a component in molecular sensors. researchgate.net

Furthermore, this thiopyran derivative could be incorporated as a monomer into polymers. The resulting materials would be "instructed" by the specific interaction patterns of the monomer, potentially leading to self-healing or environmentally responsive "adaptive" materials. nih.gov In nanotechnology, self-assembling molecules are used to create nanomaterials for applications ranging from drug delivery to tissue engineering. ub.edutaylorandfrancis.com Peptides designed to self-assemble are already used to create nanocarriers and scaffolds. taylorandfrancis.com Integrating this compound into such systems could impart new properties, leveraging its unique structure to create novel nanofibers, gels, or nanoparticles with tailored functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.